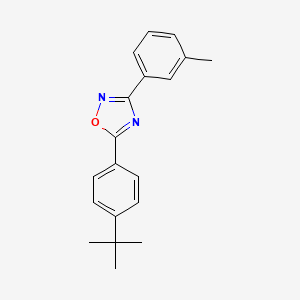

5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

説明

合成方法

5-(4-tert-ブチルフェニル)-3-(3-メチルフェニル)-1,2,4-オキサジアゾールの合成は、通常、特定の反応条件下での適切な前駆体の環化を伴います。一般的な方法の1つは、脱水剤の存在下で、ヒドラジドとカルボン酸またはその誘導体の反応です。 工業的な製造方法では、高収率と高純度を確保するために、最適化された反応条件が採用されることがあり、例えば、効率的かつ持続可能な合成のためのフローマイクロリアクターシステムの使用などがあります.

特性

分子式 |

C19H20N2O |

|---|---|

分子量 |

292.4 g/mol |

IUPAC名 |

5-(4-tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C19H20N2O/c1-13-6-5-7-15(12-13)17-20-18(22-21-17)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3 |

InChIキー |

CQLMUQUUKRDQLA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(C)(C)C |

製品の起源 |

United States |

準備方法

The synthesis of 5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of flow microreactor systems for efficient and sustainable synthesis .

化学反応の分析

5-(4-tert-ブチルフェニル)-3-(3-メチルフェニル)-1,2,4-オキサジアゾールは、次のようなさまざまな化学反応を起こす可能性があります。

科学的研究の応用

5-(4-tert-ブチルフェニル)-3-(3-メチルフェニル)-1,2,4-オキサジアゾールは、科学研究においていくつかの応用があります。

化学: より複雑な分子や材料の合成における構成単位として使用されます。

生物学: この化合物は、その独特の構造により、生体分子と相互作用することができ、生化学的研究に役立ちます。

医学: 医薬中間体または有効成分としての可能性を探求するために、研究が進められています。

作用機序

類似の化合物との比較

5-(4-tert-ブチルフェニル)-3-(3-メチルフェニル)-1,2,4-オキサジアゾールは、次のオキサジアゾール誘導体と比較することができます。

5-フェニル-1,2,4-オキサジアゾール: tert-ブチル基とメチルフェニル基がないため、化学的性質と反応性が異なります。

5-(4-メチルフェニル)-3-フェニル-1,2,4-オキサジアゾール: tert-ブチル基の代わりにメチル基を含むため、立体効果と電子効果が異なります。

5-(4-tert-ブチルフェニル)-3-フェニル-1,2,4-オキサジアゾール: 構造は似ていますが、メチルフェニル基がないため、全体的な反応性と用途が異なります.

類似化合物との比較

5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

5-Phenyl-1,2,4-oxadiazole: Lacks the tert-butyl and methylphenyl groups, resulting in different chemical properties and reactivity.

5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but without the methylphenyl group, affecting its overall reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。